molecular formula C20H26O3 B161471 Leojaponin CAS No. 864817-63-0

Leojaponin

Cat. No.: B161471
CAS No.: 864817-63-0
M. Wt: 314.4 g/mol
InChI Key: OOJGVMFNPNJNFV-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Leojaponin is typically isolated from the leaves of Leonurus japonicus. The preparation process involves extracting the raw material with 95% ethyl alcohol, followed by evaporation of the solvent to dryness using a rotary evaporator. The residue is then dissolved in water and extracted with ethyl acetate. The extract is fractionated by column chromatography on AB-8 macroporous resin, and the collected fraction is separated and purified by semi-preparative high-performance liquid chromatography. The purity of the product is quantified by high-performance liquid chromatography normality, achieving over 98% purity .

Chemical Reactions Analysis

Leojaponin undergoes various chemical reactions, including oxidation and Mannich reactions. These reactions are essential for transforming this compound into a series of derivatives. The oxidation reaction typically involves the use of oxidizing agents, while the Mannich reaction involves the use of formaldehyde and a secondary amine. The major products formed from these reactions include new derivatives with potential pharmacological activities .

Scientific Research Applications

Leojaponin has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a precursor for synthesizing new derivatives with potential pharmacological activities. In biology and medicine, this compound has shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells and activating autophagy via raptor phosphorylation. It also inhibits tyrosinase activity, making it useful in treating hyperpigmentation, acne, psoriasis, eczema, and other skin disorders . Additionally, this compound has been found to inhibit the NLRP3 inflammasome activation, making it a potential drug for inflammasome-related diseases .

Mechanism of Action

Leojaponin exerts its effects by inhibiting the NLRP3 inflammasome activation through the restoration of autophagy via upregulating raptor phosphorylation. This mechanism involves the suppression of lactate dehydrogenase and interleukin-1 beta release in Nigericin-stimulated macrophages. This compound also suppresses NLRP3-mediated apoptosis speck-like protein containing a CARD oligomerization, thereby highlighting its potential as a potent drug for inflammasome-related diseases .

Comparison with Similar Compounds

Leojaponin is similar to other labdane diterpenes, such as isothis compound, which is also isolated from Leonurus japonicus. Isothis compound has a new diterpene skeleton with a unique cross-conjugated alpha, beta-unsaturated ketone system. Both compounds share similar pharmacological activities, but this compound is unique in its ability to inhibit the NLRP3 inflammasome activation through the restoration of autophagy .

Properties

IUPAC Name

(4aR)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,22H,5-7,9-10H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJGVMFNPNJNFV-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCC(C2=C(C1=O)O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@]2(CCCC(C2=C(C1=O)O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leojaponin
Reactant of Route 2
Leojaponin
Reactant of Route 3
Leojaponin
Reactant of Route 4
Leojaponin
Reactant of Route 5
Leojaponin
Reactant of Route 6
Leojaponin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.